
2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- is a complex organic compound that belongs to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinolinedione core with hydroxy, phenyl, and phenylamino substituents, which may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the Phenylamino Group: This step may involve nucleophilic substitution reactions using aniline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinolinedione core, potentially converting it to hydroquinoline derivatives.
Substitution: The phenyl and phenylamino groups may participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, aniline derivatives.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Various functionalized quinolinedione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinolinedione derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anticancer or antimicrobial properties.
Industry: Use in the development of dyes, pigments, or other functional materials.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- would depend on its specific biological target. Generally, quinolinedione derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxy and phenylamino groups may enhance binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without the hydroxy, phenyl, and phenylamino substituents.
3-Hydroxy-2,4(1H,3H)-Quinolinedione: A simpler derivative with only the hydroxy group.
3-Phenylamino-2,4(1H,3H)-Quinolinedione: A derivative with only the phenylamino group.
Uniqueness
The presence of both hydroxy and phenylamino groups in 2,4(1H,3H)-Quinolinedione, 3-hydroxy-1-phenyl-3-(phenylamino)- may confer unique chemical and biological properties, such as enhanced reactivity and specific biological activity, compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
61581-59-7 |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-anilino-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C21H16N2O3/c24-19-17-13-7-8-14-18(17)23(16-11-5-2-6-12-16)20(25)21(19,26)22-15-9-3-1-4-10-15/h1-14,22,26H |
InChI-Schlüssel |
GXDABTPXDNSOGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
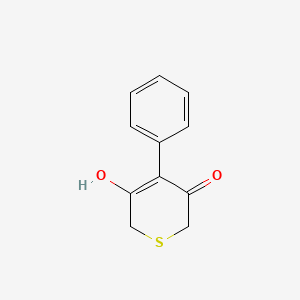
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

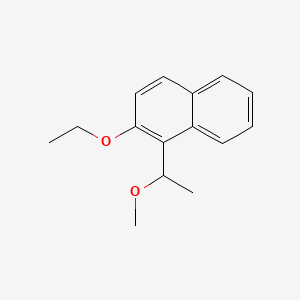
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
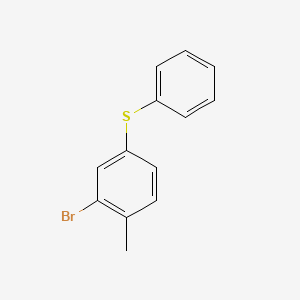
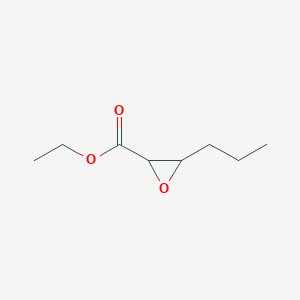
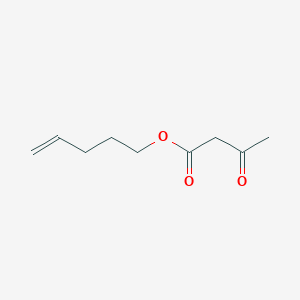
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
